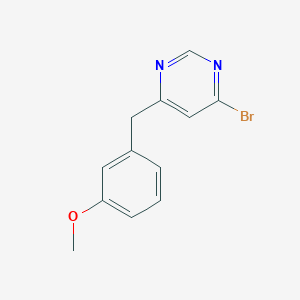

4-Bromo-6-(3-methoxybenzyl)pyrimidine

Overview

Description

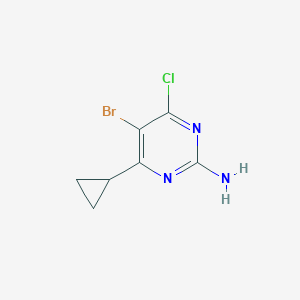

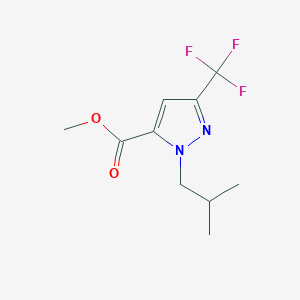

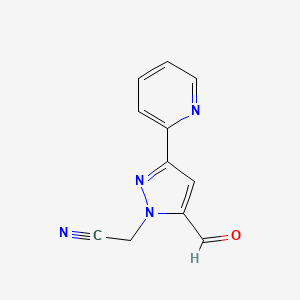

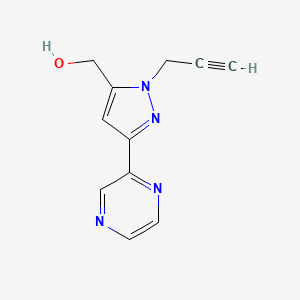

“4-Bromo-6-(3-methoxybenzyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of “this compound” involves a series of reactions. A novel curcumin analog was synthesized by a three-step reaction. The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step, resulting in a total yield of 72% .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula CHBrN . The average mass of the molecule is 158.984 Da and the monoisotopic mass is 157.947952 Da .Scientific Research Applications

Antiviral Activity

4-Bromo-6-(3-methoxybenzyl)pyrimidine derivatives have been explored for their antiviral activities. For example, certain pyrimidine derivatives have demonstrated marked inhibition of retrovirus replication in cell culture, showing potential as antiretroviral agents. One study specifically synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which showed poor inhibitory activity against DNA viruses but significant antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, without measurable toxicity at specific concentrations (Hocková et al., 2003).

Antitumor Agents

Research has been conducted on the synthesis of hetero-annulated carbazoles, with some derivatives of this compound showing enviable selective growth inhibition against certain cancer cell lines, suggesting potential as therapeutic drugs against cancer cell proliferation. A novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole was identified as an excellent antitumor agent in this context (Murali et al., 2017).

Synthesis and Structural Characterization

In another study, 4-bromo-3,5-dihydroxybenzoic acid, an intermediate for preparing pyrimidine medicaments, was synthesized from 3,5-dihydroxybenzoic acid. The structure of the product was identified with a mass spectrometer, providing insight into the synthetic conditions and structural characterization of related pyrimidine compounds (Xu Dong-fang, 2000).

Antioxidant Properties

Research into the antioxidant properties of pyrimidine derivatives revealed a series of 6-substituted-2,4-dimethyl-3-pyridinols with significant antioxidant properties, highlighting the potential of pyrimidine derivatives in mitigating oxidative stress-related damage. This study emphasized the importance of the synthetic strategy and the stability of these compounds to air oxidation (Wijtmans et al., 2004).

Future Directions

The future directions for “4-Bromo-6-(3-methoxybenzyl)pyrimidine” could involve further exploration of its potential applications in the medical field, given the promising properties of pyrimidine and its derivatives . More research is needed to fully understand its mechanism of action and potential uses.

properties

IUPAC Name |

4-bromo-6-[(3-methoxyphenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-16-11-4-2-3-9(6-11)5-10-7-12(13)15-8-14-10/h2-4,6-8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQERMEQCVIRMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.